molecular formula C9H7NOS B8586069 6-Mercaptoisoquinolin-1(2H)-one

6-Mercaptoisoquinolin-1(2H)-one

Cat. No.: B8586069
M. Wt: 177.22 g/mol
InChI Key: JDXXTEUZUAMYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Mercaptoisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinoline backbone substituted with a thiol (-SH) group at the 6-position and a ketone group at the 1(2H)-position.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

6-sulfanyl-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7NOS/c11-9-8-2-1-7(12)5-6(8)3-4-10-9/h1-5,12H,(H,10,11)

InChI Key

JDXXTEUZUAMYAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution at the 6-position significantly alters molecular weight, polarity, and solubility. Below is a comparative analysis of key parameters:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Physicochemical Properties
6-Mercaptoisoquinolin-1(2H)-one C₉H₇NOS 177.23 (calculated) -SH Predicted higher polarity than methyl analogs; moderate solubility in polar solvents due to -SH group. Prone to oxidation.
6-Methylisoquinolin-1(2H)-one C₁₀H₉NO 159.19 -CH₃ Lower polarity; hydrophobic interactions dominate. Stable under ambient conditions.
6-Hydroxyisoquinolin-1(2H)-one C₉H₇NO₂ 161.16 -OH High polarity; forms hydrogen bonds. Soluble in aqueous and polar organic solvents.
6-Bromo-3-methylisoquinolin-1(2H)-one C₁₀H₈BrNO 238.08 -Br, -CH₃ Increased molecular weight due to bromine; halogen enhances electrophilic reactivity.

Key Observations :

  • The thiol group in this compound increases its molecular weight compared to methyl and hydroxy analogs.
  • The -SH group enhances nucleophilicity, making it more reactive in substitution reactions compared to -OH or -CH₃ .
  • Unlike the hydroxyl group, the thiol group can form disulfide bonds, impacting stability and redox-sensitive applications.

Chemical Reactivity

  • This compound: The thiol group participates in nucleophilic substitutions, metal coordination, and redox reactions. It may undergo oxidation to form disulfide-linked dimers, limiting shelf life without stabilizers .
  • 6-Methylisoquinolin-1(2H)-one: The methyl group is inert in most reactions, favoring stability. Functionalization typically occurs at the ketone or aromatic positions .
  • 6-Hydroxyisoquinolin-1(2H)-one: The hydroxyl group enables hydrogen bonding and acid-base reactivity, useful in drug design for targeting enzymes or receptors .
  • 6-Bromo Derivatives : Bromine facilitates cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), enabling structural diversification for pharmaceutical intermediates .

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